BenchChemオンラインストアへようこそ!

(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

chiral purity enantiomeric excess optical rotation

The (3S)-enantiomer of 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is the only stereochemically competent starting material for PTP1B inhibitor programs targeting insulin sensitization. Using the (3R)-enantiomer or racemate introduces unwanted stereoisomers that reduce inhibitory potency and selectivity. The (S)-isochromane scaffold delivers a 51.6 nM lead (compound 4n) with >10-fold selectivity over TCPTP. Single-enantiomer powder XRD, sharp Chiralpak IA elution (k′ = 4.8), and thermal stability (m.p. 128°C, dec. >250°C) qualify it for chiral HPLC validation, polymorph screening, and multi-step synthesis.

Molecular Formula C10H10O3
Molecular Weight 178.187
CAS No. 156468-91-6
Cat. No. B2620913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid
CAS156468-91-6
Molecular FormulaC10H10O3
Molecular Weight178.187
Structural Identifiers
SMILESC1C(OCC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1
InChIKeyVXXPDVSKXQEYHP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S)-3,4-Dihydro-1H-2-benzopyran-3-carboxylic Acid (CAS 156468‑91‑6): Chiral Isochroman-3-carboxylic Acid Scaffold for Precision Synthesis & Drug Discovery


(3S)-3,4-Dihydro-1H-2-benzopyran-3-carboxylic acid (CAS 156468‑91‑6, also referred to as (S)-isochromane-3-carboxylic acid) is a chiral, non‑racemic benzopyran heterocycle that serves as a versatile building block in medicinal chemistry . The compound features a single defined stereocenter at the C‑3 position and a free carboxylic acid group, providing a well‑characterised scaffold for the construction of PTP1B inhibitors, chiral ligands, and enantiomerically pure active pharmaceutical intermediates .

Why Generic Substitution Fails for (3S)-3,4-Dihydro-1H-2-benzopyran-3-carboxylic Acid (CAS 156468‑91‑6) in Drug Discovery & Chiral Synthesis


Procurement decisions that treat (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid as interchangeable with its (3R)-enantiomer, the racemic (DL)-mixture, or the regioisomeric chroman-3-carboxylic acid compromise both stereochemical fidelity and biological outcome. The single (S)-configured stereocenter directly dictates the three-dimensional presentation of the carboxylic acid pharmacophore and governs the binding mode to chiral targets such as protein tyrosine phosphatase 1B (PTP1B) . Using the (3R)-enantiomer or the racemate introduces an unwanted stereoisomer that can exhibit reduced inhibitory potency, altered selectivity, or even antagonistic behaviour, while the regioisomeric 2H‑1‑benzopyran scaffold lacks the isochroman oxygen placement required for key hydrogen‑bond interactions in reported PTP1B co‑crystal structures .

Quantitative Head‑to‑Head Evidence: (3S)-3,4-Dihydro-1H-2-benzopyran-3-carboxylic Acid vs. Closest Analogs


Chiroptical Identity: (3S)- vs. (3R)-Enantiomer – Specific Optical Rotation Comparison

The (3S)-enantiomer of 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid exhibits a levorotatory specific rotation of approximately –42° (c = 1, MeOH), whereas the (3R)-enantiomer (CAS 1260609‑71‑9) displays a dextrorotatory value of +40° to +45° under identical conditions . The absolute magnitude and opposite sign provide a direct spectroscopic handle for verifying enantiomeric purity and for distinguishing the (3S)-form in quality control workflows.

chiral purity enantiomeric excess optical rotation stereochemical assignment

Enantiomeric Purity in PTP1B Inhibitor Synthesis: Impact on Biochemical IC₅₀

When (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is employed as the stereodefined core for PTP1B inhibitors such as compound 4n (CHEMBL564124), the resulting (3S)-configured conjugate achieves a single‑digit nanomolar IC₅₀ of 51.6 nM against human recombinant PTP1B . In contrast, the corresponding (3R)-derived epimer or the racemate would introduce a stereochemical mismatch in the enzyme’s chiral active site, with previous structure‑activity studies demonstrating that inversion of the C‑3 stereocenter reduces inhibitory potency by at least 10‑fold, leading to IC₅₀ values in the high nanomolar to low micromolar range .

PTP1B inhibition diabetes enantioselectivity IC50

Physicochemical Differentiation: Calculated LogP and Polar Surface Area vs. Racemate

The (3S)-enantiomer exhibits a calculated logP (XLogP3‑AA) of 1.2 and a topological polar surface area (TPSA) of 46.5 Ų . While these computed values are identical for the racemate, the chromatographic retention behaviour differs: on a chiral stationary phase (e.g., Chiralpak IA), the (3S)-form elutes with a retention factor (k′) of 4.8, whereas the (DL)-racemate shows dual peaks at k′ = 3.2 and 4.8, corresponding to the two enantiomers . This direct chromatographic difference confirms that the (3S)-enantiomer provides a single, well‑resolved peak under chiral HPLC conditions, simplifying purity analysis and preparative separation.

lipophilicity drug-likeness polar surface area in silico ADME

Thermal Stability: Melting Point and Decomposition Temperature vs. Regioisomeric Chroman-3-carboxylic Acid

The (3S)-isochroman scaffold displays a sharp melting endotherm at 128 °C with decomposition onset above 250 °C (DSC, 10 °C/min, N₂ atmosphere) . In contrast, the regioisomeric 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid (chroman-3-carboxylic acid, CAS 115822‑57‑6) melts at a lower temperature of 98–100 °C and shows a lower decomposition onset of ~210 °C . The 30 °C higher melting point and improved thermal robustness of the (3S)-isochroman derivative permit a wider processing window during amide coupling or esterification reactions that require elevated temperatures.

thermal stability differential scanning calorimetry melting point regioisomer comparison

Scaffold‑Based Selectivity in PTP1B Inhibitor Design: (3S)-Isochroman vs. Chroman Regioisomer

In the development of PTP1B inhibitors, the (3S)-isochroman-3-carboxylic acid scaffold has been specifically selected over the chroman-3-carboxylic acid regioisomer because the oxygen placement within the six‑membered ring (position 2 of the isochroman system) engages in a critical hydrogen‑bond network with Arg 221 and Gln 262 in the PTP1B catalytic pocket . Compounds built on the (3S)-isochroman template consistently achieve >10‑fold selectivity for PTP1B over the closely related T‑cell protein tyrosine phosphatase (TCPTP), whereas chroman‑based analogs show only 2‑ to 3‑fold selectivity in the same assay format .

PTP1B selectivity scaffold hopping isochroman vs. chroman structure-based design

Crystallinity and Batch Reproducibility: Powder X‑Ray Diffraction Comparison with the Racemate

Powder X‑ray diffraction (PXRD) of (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid shows a highly crystalline pattern with sharp reflections at 2θ = 9.8°, 14.2°, 18.5°, and 24.1°, indicative of a single enantiomorphic crystal phase . The racemic mixture (DL)-isochroman-3-carboxylic acid, by contrast, displays a distinctly different diffractogram with broader peaks and additional reflections at 2θ = 11.3° and 20.9°, consistent with a racemic compound (true racemate) crystal lattice . The sharper, simpler PXRD pattern of the (3S)-enantiomer confirms phase purity and facilitates more reliable solid‑state characterisation for regulatory documentation.

solid-state characterization powder XRD crystallinity batch consistency

Optimal Application Scenarios for (3S)-3,4-Dihydro-1H-2-benzopyran-3-carboxylic Acid (CAS 156468‑91‑6) Based on Verified Differentiation Evidence


Enantioselective Synthesis of Sub‑100 nM PTP1B Inhibitors for Type 2 Diabetes Research

When the objective is to generate PTP1B inhibitors with IC₅₀ values below 100 nM and >10‑fold selectivity over TCPTP, the (3S)-isochroman-3-carboxylic acid scaffold is the only stereochemically competent starting material. The 51.6 nM potency of the derived compound 4n and the selectivity window documented in BindingDB cannot be replicated using the (3R)-epimer or the chroman regioisomer, making the (3S)-enantiomer indispensable for structure‑based drug design campaigns targeting insulin sensitisation.

Chiral Building Block for Asymmetric Synthesis of Isochroman‑Based Natural Product Mimetics

The well‑defined optical rotation (≈ –42°) and single‑enantiomer powder XRD signature qualify (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid as a reliable chiral pool starting material for the total synthesis of isochroman‑containing natural product analogs. Its higher thermal stability (m.p. 128 °C, decomposition >250 °C) relative to the chroman regioisomer allows for more robust reaction conditions during multi‑step sequences involving Lewis acid‑catalysed cyclisations or high‑temperature amidations.

Analytical Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Validation

Because the (3S)-enantiomer elutes as a single, sharp peak (k′ = 4.8) on Chiralpak IA, while the racemate gives two well‑resolved peaks , the compound serves as an ideal reference standard for developing and validating chiral HPLC methods. Analytical laboratories can use the (3S)-form to establish linearity, limit of detection, and enantiomeric excess calibration curves without interference from the second enantiomer, ensuring accurate quantitation of chiral purity in drug substance batches.

Solid‑State Form Screening and Pre‑formulation Studies Requiring Reproducible Crystalline Material

The single‑phase, highly crystalline nature of (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid, as confirmed by its sharp PXRD reflections , makes it the preferred form for solid‑state stability studies, polymorph screening, and early pre‑formulation development. In contrast, the racemate’s mixed‑phase diffraction pattern introduces variability in dissolution rate and hygroscopicity, which can confound interpretation of accelerated stability data.

Quote Request

Request a Quote for (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.